molecular formula C11H17NO B3183428 3-(benzyloxy)-N-methylpropan-1-amine CAS No. 188878-41-3

3-(benzyloxy)-N-methylpropan-1-amine

Cat. No.: B3183428
CAS No.: 188878-41-3
M. Wt: 179.26 g/mol
InChI Key: DZDNRHCCFHRCOY-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-methylpropan-1-amine is an organic compound that features a benzyl ether group attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-methylpropan-1-amine typically involves the following steps:

    Formation of Benzyl Ether: The initial step involves the reaction of benzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide to form 3-(benzyloxy)propan-1-ol.

    Amination: The next step involves the conversion of 3-(benzyloxy)propan-1-ol to 3-(benzyloxy)propan-1-amine through a substitution reaction with ammonia or a primary amine.

    Methylation: Finally, the amine group is methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amine group can be reduced to form a secondary or tertiary amine.

    Substitution: The benzyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

3-(Benzyloxy)-N-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-methylpropan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyl ether group can be cleaved enzymatically, releasing the active amine which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)propan-1-amine: Lacks the N-methyl group, making it less lipophilic.

    N-Methylpropan-1-amine: Lacks the benzyl ether group, reducing its potential for aromatic interactions.

    Benzylamine: Lacks the propyl chain, affecting its steric properties.

Uniqueness

3-(Benzyloxy)-N-methylpropan-1-amine is unique due to the presence of both a benzyl ether group and an N-methylated amine group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

N-methyl-3-phenylmethoxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12-8-5-9-13-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDNRHCCFHRCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273726
Record name N-Methyl-3-(phenylmethoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188878-41-3
Record name N-Methyl-3-(phenylmethoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188878-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-(phenylmethoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3.57 g of methylamine is condensed in a solution of 1.8 ml of (3-bromo-propoxymethyl)-benzene in 15 ml of anhydrous tetrahydrofuran at −78° C., and it is stirred overnight at room temperature in a pressurized reactor. After the pressurized reactor was opened at −20° C., it is allowed to come to room temperature to allow excess methylamine to evaporate off. Then, the reaction solution is added to saturated sodium chloride solution, extracted with ether, dried on magnesium sulfate and concentrated by evaporation in a vacuum. 1.91 g of (3-benzyloxy-propyl)-methyl-amine is obtained as a crude product, which is used without further purification in the next stage.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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